N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide
Description
Properties
Molecular Formula |
C11H12N6O2 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H12N6O2/c18-9(17-11-15-5-6-16-11)1-2-14-10(19)8-7-12-3-4-13-8/h3-7H,1-2H2,(H,14,19)(H2,15,16,17,18) |
InChI Key |
YQWSWSUSOHOWJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)NC(=O)CCNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide typically involves the formation of the imidazole and pyrazine rings followed by their subsequent coupling. One common method includes the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions often involve mild temperatures and the use of catalysts such as nickel to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography can also be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as nickel or palladium. Reaction conditions can vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized products depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry and Cancer Therapy
Selective Inhibition of Kinases:
One of the primary applications of N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide is its potential as a selective inhibitor of protein kinases, which are critical in cancer signaling pathways. Research has indicated that compounds structurally related to this pyrazine derivative exhibit significant inhibitory activity against various kinases, including DDR1 (Discoidin Domain Receptor 1). Selective inhibition of DDR1 has been linked to reduced tumorigenicity and metastasis in non-small cell lung cancer (NSCLC) models .
Case Study: DDR1 Inhibition
In a study focused on the design of selective DDR1 inhibitors, compounds structurally similar to this compound demonstrated promising results. For instance, a related compound showed an IC50 value of 23.8 nM against DDR1 while exhibiting minimal activity against other kinases, indicating a high selectivity profile. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in treating cancers associated with DDR1 signaling .
Enzyme Inhibition
Monoamine Oxidase B Inhibition:
Another significant application of this compound is its potential role as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO-B are valuable in treating neurological disorders such as Parkinson's disease. Research has shown that compounds with similar structures can effectively inhibit MAO-B, suggesting that this compound may also possess this property .
Structural Characteristics and Synthesis
The molecular formula for this compound is C11H12N6O2. The synthesis typically involves multi-step organic reactions, which can be optimized for yield and purity. The presence of the imidazole ring is particularly noteworthy as it contributes to the compound's biological activity through hydrogen bonding interactions with target proteins.
Summary of Findings
| Application | Target | Activity | IC50 Value | Selectivity |
|---|---|---|---|---|
| Cancer Therapy | DDR1 | Inhibition | 23.8 nM | High |
| Neurological Disorders | MAO-B | Potential Inhibition | TBD | TBD |
Mechanism of Action
The mechanism by which N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Degradation and Stability Profiles
Pyrazine-2-carboxamide derivatives exhibit variable stability depending on substituents. For example:
- BTZ1 (N-(1-(1-hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl) pyrazine-2-carboxamide) and BTZ2 (N-(1-(3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide) are degradation products of similar compounds. After one month under air, these products formed at 6% total degradation, with BTZ1 (5%) and BTZ2 (1%) .
- The imidazole moiety may enhance stability by reducing susceptibility to oxidative cleavage compared to phenylpropanamide analogs.
Table 1: Stability Comparison
| Compound | Degradation Products (1 month) | Stability Notes |
|---|---|---|
| N-[3-(1H-imidazol-2-yl...) | None reported | Likely higher stability |
| BTZ1/BTZ2 precursors | BTZ1 (5%), BTZ2 (1%) | Air-sensitive phenylpropanamide |
Enzyme Inhibition
Pyrazine-2-carboxamides with N-(3-oxobutanoyl) groups at the 4th and 5th positions of tetrahydropyrimidines show acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. Substitutions at these positions enhance interactions with enzyme active sites .
- N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide lacks the tetrahydropyrimidine scaffold but features an imidazole group. Imidazole’s metal-coordinating ability may confer distinct inhibition mechanisms, though direct AChE/BuChE data are unavailable.
Fungicidal Activity
Pyraziflumid , a fungicide with a 3-(trifluoromethyl)pyrazine-2-carboxamide core, demonstrates broad-spectrum activity against plant diseases. Its efficacy arises from substitutions like N-(biphenyl-2-yl) or N-(1,1,3-trimethylindan-4-yl), which optimize binding to succinate dehydrogenase (SDH) .
- This compound differs in its imidazole-oxopropyl side chain.
Physicochemical Properties
- Solubility : The imidazole group in N-[3-(1H-imidazol-2-yl...) likely increases water solubility compared to Pyraziflumid’s hydrophobic substituents.
- Lipophilicity : Pyraziflumid’s trifluoromethyl and biphenyl groups enhance membrane permeability, critical for fungicidal uptake .
Biological Activity
N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide is a compound with significant potential in pharmacological applications, particularly as an inhibitor of various biological pathways. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an imidazole ring, a pyrazine moiety, and a carboxamide group. This unique arrangement contributes to its biological activity, particularly in enzyme inhibition and modulation of signaling pathways.
Research indicates that this compound functions primarily as an inhibitor of specific phosphodiesterases (PDEs), particularly PDE10A. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which play vital roles in various signaling pathways.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on PDE10A, with IC50 values in the low nanomolar range. For example, a study reported an IC50 value of approximately 5.70 nM, indicating its strong potential as a therapeutic agent for conditions like schizophrenia and other neuropsychiatric disorders where PDE10A is implicated .
Antitumor Effects
Recent findings suggest that this compound may also enhance antitumor immunity. In vivo experiments using murine models showed that this compound significantly increased the efficacy of anti-PD-1 antibodies, achieving tumor growth inhibition rates exceeding 77% when administered alongside these antibodies .
ENPP1 Inhibition
Furthermore, this compound has been linked to the inhibition of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. By inhibiting ENPP1, the compound enhances immune responses against tumors by promoting the activation of STING-dependent pathways .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Safety and Toxicity
While the biological activities are promising, it is essential to consider safety profiles. Preliminary toxicity assessments indicate that compounds similar to this compound may exhibit harmful effects if ingested or upon dermal contact; however, specific toxicity data for this compound remains limited .
Q & A
Basic: What are the recommended synthetic routes for N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide, and what critical reaction parameters influence yield and purity?
Answer:
Synthesis typically involves multi-step organic reactions, including amide bond formation and heterocyclic ring construction. Key steps include:
- Coupling reactions : Use of carbodiimide reagents (e.g., EDCI) with HOBt to activate carboxylic acids for amide bond formation .
- Temperature control : Reactions often require heating (e.g., 60°C) to optimize coupling efficiency while avoiding decomposition .
- Solvent selection : Polar aprotic solvents like DMF or DCM enhance solubility and reaction homogeneity .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Answer:
Critical techniques include:
- NMR spectroscopy : To verify imidazole NH protons (~12-13 ppm) and pyrazine ring protons (~8-9 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 320.31 for C₁₆H₁₂N₆O₂) .
- Infrared (IR) spectroscopy : Carboxamide C=O stretches (~1650 cm⁻¹) and NH bends (~1550 cm⁻¹) validate functional groups .
Advanced: How can researchers resolve contradictory bioactivity data observed for pyrazine-2-carboxamide derivatives in different assay systems?
Answer:
Methodological strategies include:
- Orthogonal assays : Validate target engagement using biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays .
- Standardized protocols : Control variables like cell line selection, serum concentration, and incubation time to reduce variability .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to explain discrepancies in target selectivity .
Advanced: What computational strategies are effective for predicting the binding affinity of this compound to biological targets like SIRT1 or MAO-B?
Answer:
- Molecular docking : Use tools like Schrödinger Suite to simulate interactions with SIRT1 (e.g., EC₅₀ = 0.16 µM) or MAO-B (e.g., IC₅₀ = 0.78 µM) .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes .
- QSAR models : Corrogate substituent effects (e.g., imidazole vs. piperazine) to predict activity trends .
Basic: What are the primary biological targets associated with pyrazine-2-carboxamide derivatives, and how do structural modifications influence target selectivity?
Answer:
Key targets include:
- SIRT1 : The pyrazine carboxamide group enhances binding to sirtuin enzymes, modulating apoptosis and metabolism .
- MAO-B : Electron-withdrawing groups (e.g., fluorine) improve inhibitory potency and selectivity (>120-fold vs. MAO-A) .
- Anti-tubercular targets : Piperazine substitutions enhance penetration into Mycobacterium tuberculosis .
Advanced: What experimental approaches validate the mechanism of action for this compound in modulating cellular pathways like apoptosis?
Answer:
- Gene knockout/siRNA : Silence SIRT1 in cell lines to confirm pathway dependency .
- Western blotting : Quantify apoptotic markers (e.g., cleaved caspase-3) post-treatment .
- Enzyme activity assays : Measure NAD⁺-dependent deacetylase activity to link SIRT1 activation to metabolic changes .
Basic: How should researchers optimize reaction conditions to minimize side products during synthesis?
Answer:
- Solvent choice : Use anhydrous DMF to suppress hydrolysis of activated intermediates .
- Catalyst loading : Optimize EDCI/HOBt ratios (e.g., 1:1.2) to reduce racemization .
- Workup procedures : Quench reactions with ice-cold water to precipitate pure products .
Advanced: What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?
Answer:
- PK/PD studies : Assess bioavailability, half-life, and metabolite formation in rodent models .
- Formulation optimization : Use liposomal encapsulation to improve solubility and tissue penetration .
- Dose-response profiling : Establish MTD (maximum tolerated dose) to align in vitro IC₅₀ with therapeutic plasma levels .
Basic: What key functional groups enhance the solubility and bioavailability of this compound?
Answer:
- Carboxamide group (-CONH-) : Improves water solubility via hydrogen bonding .
- Imidazole ring : Enhances membrane permeability through weak base properties (pKa ~6.8) .
- Pyrazine core : Facilitates π-π stacking with aromatic residues in target proteins .
Advanced: How can SAR studies systematically identify critical pharmacophores in this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
